molecular formula C20H25N3O4S B4577278 N-{2-[(butylamino)carbonyl]phenyl}-2-[methyl(methylsulfonyl)amino]benzamide

N-{2-[(butylamino)carbonyl]phenyl}-2-[methyl(methylsulfonyl)amino]benzamide

Cat. No.: B4577278
M. Wt: 403.5 g/mol
InChI Key: NCRJBCXFDQPNNH-UHFFFAOYSA-N
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Description

N-{2-[(butylamino)carbonyl]phenyl}-2-[methyl(methylsulfonyl)amino]benzamide, also known as BAY 43-9006, is a chemical compound that has gained significant attention in the field of cancer research. This compound belongs to the class of multi-kinase inhibitors and has shown promising results in preclinical and clinical studies.

Scientific Research Applications

Prodrug Forms and Drug Design

Research on sulfonamide groups, including those related to N-{2-[(butylamino)carbonyl]phenyl}-2-[methyl(methylsulfonyl)amino]benzamide, has led to the development of water-soluble amino acid derivatives of N-methylsulfonamides as potential prodrugs. These derivatives are designed to enhance the solubility and bioavailability of sulfonamide-containing drugs, such as carbonic anhydrase inhibitors. The kinetics of hydrolysis of these derivatives have been studied to understand their stability and enzymatic conversion back to the parent sulfonamide in physiological conditions (Larsen, Bundgaard, & Lee, 1988).

Synthetic Methodologies

Several studies have focused on the synthesis of complex organic molecules, including those related to benzamide derivatives. For example, the ortho-metalation of enantiopure aromatic sulfoxides and their addition to imines has been explored to create novel organic compounds with potential pharmacological applications (Le Fur et al., 2006). Additionally, research on the synthesis of piperidines, pyrrolizidines, indolizidines, and quinolizidines through the cyclization of acetylenic sulfones with beta and gamma-chloroamines has contributed to the development of new synthetic routes for these heterocyclic compounds (Back & Nakajima, 2000).

Desalination and Membrane Technology

The synthesis and characterization of composite nanofiltration (NF) membranes using novel polymeric materials derived from benzamide compounds have been investigated for desalination and water treatment applications. These studies aim to enhance the performance of NF membranes in terms of salt rejection, water flux, and antifouling properties, contributing to the development of more efficient and durable water purification technologies (Padaki et al., 2013).

Electrophysiological Activity

The design and synthesis of benzamide derivatives as potent serotonin 4 (5-HT4) receptor agonists have been explored for their potential in treating gastrointestinal motility disorders. These studies focus on optimizing the pharmacological profile and bioavailability of benzamide derivatives through structural modifications (Sonda et al., 2003).

Properties

IUPAC Name

N-butyl-2-[[2-[methyl(methylsulfonyl)amino]benzoyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-4-5-14-21-19(24)15-10-6-8-12-17(15)22-20(25)16-11-7-9-13-18(16)23(2)28(3,26)27/h6-13H,4-5,14H2,1-3H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRJBCXFDQPNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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